4-Fluorobenzylsulfonylacetonitrile
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Overview
Description
Molecular Structure Analysis
The molecular formula of 4-Fluorobenzylsulfonylacetonitrile is C9H8FNO2S . It has an average mass of 213.229 Da and a monoisotopic mass of 213.025970 Da .Physical And Chemical Properties Analysis
4-Fluorobenzylsulfonylacetonitrile has a density of 1.4±0.1 g/cm3, a boiling point of 444.2±35.0 °C at 760 mmHg, and a vapor pressure of 0.0±1.1 mmHg at 25°C . It also has an enthalpy of vaporization of 70.2±3.0 kJ/mol and a flash point of 222.4±25.9 °C .Scientific Research Applications
Fluorescent Probes
The compound can be used in the design and synthesis of fluorescent probes . Fluorescent probes are sensitive, selective, and non-toxic in detection, providing a new solution in biomedical, environmental monitoring, and food safety . The development of new fluorescent probes and the improvement of existing ones have become a research hotspot .
Synthesis of Sulfonyl Fluorides
Sulfonyl fluorides have found widespread applications in organic synthesis, chemical biology, drug discovery, and materials science . Direct fluorosulfonylation with fluorosulfonyl radicals has emerged as a concise and efficient approach for producing sulfonyl fluorides .
Bactericide
The compound is a novel bactericide that could effectively prevent and cure Ralstonia solanacearum, Pseudomonas solanacearum, and Xanthomonas oryzae . It has potential development prospects in China .
Anti-inflammatory Activities
The compound can be used in the synthesis of derivatives with dual antimicrobial and anti-inflammatory activities . These compounds show good anti-inflammatory activity with excessive selectivity towards COX-2 in comparison with reference drugs indomethacin and celecoxib .
Synthesis of δ-Pyrone Ring Analogues
The compound was used in the synthesis of substituted δ-pyrone ring analogues .
Synthesis of 1-Alkyl-N-piperidine-4-carboxamide Derivatives
4-Fluorophenylacetonitrile is a starting reagent in the synthesis of 1-Alkyl-N-piperidine-4-carboxamide derivatives .
Safety and Hazards
Future Directions
The future of synthetic chemistry, including the study of compounds like 4-Fluorobenzylsulfonylacetonitrile, is expected to focus on improving the ability of synthesis and enhancing the application of synthesis . This includes the development of new materials and the establishment of structure-function relationships .
properties
IUPAC Name |
2-[(4-fluorophenyl)methylsulfonyl]acetonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8FNO2S/c10-9-3-1-8(2-4-9)7-14(12,13)6-5-11/h1-4H,6-7H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IZEHAEXXALJLQR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CS(=O)(=O)CC#N)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8FNO2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10371970 |
Source
|
Record name | [(4-Fluorophenyl)methanesulfonyl]acetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10371970 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Fluorobenzylsulfonylacetonitrile | |
CAS RN |
175276-84-3 |
Source
|
Record name | 2-[[(4-Fluorophenyl)methyl]sulfonyl]acetonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=175276-84-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | [(4-Fluorophenyl)methanesulfonyl]acetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10371970 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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